Cas no 310411-89-3 (3-iodo-6-methoxy-4H-chromen-4-one)
3-iodo-6-methoxy-4H-chromen-4-one Chemical and Physical Properties
Names and Identifiers
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- 3-iodo-6-methoxy-4H-chromen-4-one
- starbld0002809
- 310411-89-3
- 3-IODO-6-METHOXYCHROMEN-4-ONE
-
- Inchi: 1S/C10H7IO3/c1-13-6-2-3-9-7(4-6)10(12)8(11)5-14-9/h2-5H,1H3
- InChI Key: QFTPZORDRFYXGI-UHFFFAOYSA-N
- SMILES: IC1=COC2C=CC(=CC=2C1=O)OC
Computed Properties
- Exact Mass: 301.94351
- Monoisotopic Mass: 301.94399g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- PSA: 35.53
3-iodo-6-methoxy-4H-chromen-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B451165-10mg |
3-Iodo-6-methoxy-4H-chromen-4-one |
310411-89-3 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B451165-50mg |
3-Iodo-6-methoxy-4H-chromen-4-one |
310411-89-3 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B451165-100mg |
3-Iodo-6-methoxy-4H-chromen-4-one |
310411-89-3 | 100mg |
$ 340.00 | 2022-06-07 |
3-iodo-6-methoxy-4H-chromen-4-one Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 3-iodo-6-methoxy-4H-chromen-4-one
Introduction to 3-iodo-6-methoxy-4H-chromen-4-one (CAS No. 310411-89-3)
3-iodo-6-methoxy-4H-chromen-4-one, identified by the Chemical Abstracts Service Number (CAS No.) 310411-89-3, is a heterocyclic organic compound belonging to the chromene class. This compound has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. The presence of both an iodine substituent and a methoxy group on the chromene core imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The chromene scaffold, characterized by a benzopyranone structure, is well-documented for its pharmacological properties. Compounds derived from chromenes have been explored for their roles in anti-inflammatory, antimicrobial, and anticancer applications. The specific arrangement of functional groups in 3-iodo-6-methoxy-4H-chromen-4-one enhances its utility as a building block in drug discovery, particularly in the development of small-molecule inhibitors targeting various disease pathways.
In recent years, there has been a surge in research focusing on iodinated heterocycles due to their enhanced bioavailability and metabolic stability. The iodine atom in 3-iodo-6-methoxy-4H-chromen-4-one serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive compounds. The methoxy group, on the other hand, provides a site for nucleophilic substitution, enabling the introduction of additional pharmacophores.
One of the most compelling aspects of 3-iodo-6-methoxy-4H-chromen-4-one is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often associated with cancer and inflammatory diseases. By leveraging the reactivity of the iodine atom, researchers can design molecules that selectively inhibit aberrant kinase activity. Preliminary studies have suggested that derivatives of this compound exhibit promising inhibitory effects on certain kinases, warranting further investigation into their mechanisms of action.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. 3-iodo-6-methoxy-4H-chromen-4-one exemplifies this trend, as it combines structural features that enhance both potency and selectivity. The chromene core contributes to favorable pharmacokinetic properties, while the iodine and methoxy substituents provide multiple points for chemical manipulation. This balance makes it an attractive candidate for medicinal chemists seeking to develop novel therapeutics.
Recent advancements in computational chemistry have also facilitated the rational design of derivatives based on 3-iodo-6-methoxy-4H-chromen-4-one. Molecular modeling techniques allow researchers to predict binding interactions with biological targets, optimizing lead compounds for efficacy and minimizing off-target effects. Such computational approaches are complemented by experimental validation, ensuring that synthetic efforts are guided by robust theoretical frameworks.
The synthesis of 3-iodo-6-methoxy-4H-chromen-4-one itself is an area of active interest. While several synthetic routes have been reported, continuous improvements in methodology aim to enhance yield and purity. Modern techniques such as transition-metal catalysis and flow chemistry have been explored to streamline production processes. These innovations not only reduce costs but also make large-scale synthesis more feasible, supporting industrial applications.
Beyond its pharmaceutical applications, 3-iodo-6-methoxy-4H-chromen-4-one has shown potential in materials science. The chromene moiety is known for its photochemical properties, making it relevant in the development of organic electronics and photovoltaic materials. Researchers are investigating how structural modifications influence light absorption and charge transport characteristics, opening new avenues for technological applications.
The regulatory landscape for novel compounds like 3-(iodo)-6-(methoxy)-4H-chromenone (CAS No: 31041 189 3) is another critical consideration. Ensuring compliance with international guidelines is essential for safe and ethical drug development. Manufacturers must adhere to stringent quality control measures to guarantee consistency across batches, while clinical trials must be meticulously designed to assess efficacy and safety profiles.
In conclusion,3-(iodo)-6-(methoxy)-4H-chromenone (CAS No: 31041 189 3) represents a compelling example of how structural complexity can be leveraged to develop biologically active molecules. Its unique combination of functional groups makes it a versatile intermediate with broad applications in drug discovery and materials science. As research continues to uncover new therapeutic possibilities,3-(iodo)-6-(methoxy)-4H-chromenone is poised to play an increasingly significant role in addressing global health challenges.
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